Bienvenue dans la boutique en ligne BenchChem!

5-bromo-7-fluoro-2,3-dihydro-1-benzofuran-3-one

Medicinal Chemistry Building Block Structure-Activity Relationship

Dual-halogenated (5-Br/7-F) benzofuran-3-one scaffold for kinase/epigenetic inhibitor design. 5-Br enables Suzuki coupling diversification; 7-F serves as metabolically stable moiety and label-free ¹⁹F NMR probe. Condenses to antiproliferative aurones (sub-100 nM). Greater synthetic versatility vs. non-/mono-halogenated analogs. Verify specific CAS 1156601-36-3 for assay validation.

Molecular Formula C8H4BrFO2
Molecular Weight 231.02 g/mol
CAS No. 1156601-36-3
Cat. No. B1371065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-7-fluoro-2,3-dihydro-1-benzofuran-3-one
CAS1156601-36-3
Molecular FormulaC8H4BrFO2
Molecular Weight231.02 g/mol
Structural Identifiers
SMILESC1C(=O)C2=C(O1)C(=CC(=C2)Br)F
InChIInChI=1S/C8H4BrFO2/c9-4-1-5-7(11)3-12-8(5)6(10)2-4/h1-2H,3H2
InChIKeyZONQHBBLYAMHSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-7-fluoro-2,3-dihydro-1-benzofuran-3-one (CAS 1156601-36-3): Chemical Identity and Procurement Essentials


5-Bromo-7-fluoro-2,3-dihydro-1-benzofuran-3-one (CAS 1156601-36-3) is a halogenated dihydrobenzofuranone derivative with the molecular formula C8H4BrFO2 and a molecular weight of 231.02 g/mol [1]. The compound belongs to the benzofuran-3(2H)-one structural class and features a saturated 2,3-dihydrofuran ring fused to a benzene core that is substituted with bromine at position 5 and fluorine at position 7 . The commercial product is typically supplied with a purity specification of 95% to 98% . This compound is primarily utilized as a research chemical building block in medicinal chemistry for the synthesis of biologically active derivatives, and it is available from multiple established chemical vendors .

5-Bromo-7-fluoro-2,3-dihydro-1-benzofuran-3-one (CAS 1156601-36-3): Why In-Class Substitution is Not Advisable


Halogenated benzofuran-3(2H)-ones constitute a structurally defined yet functionally diverse chemical class wherein minor variations in substitution pattern can produce substantial shifts in physicochemical properties, chemical reactivity, and potential biological target engagement [1]. Within the broader benzofuranone family, compounds have demonstrated IC50 values spanning over three orders of magnitude against the same molecular targets depending solely on halogen identity and position, with certain aurone-class derivatives achieving sub-100 nM antiproliferative activity [2][3]. Furthermore, ¹⁹F NMR spectroscopic analyses of fluorinated benzofurans confirm that fluorine placement enables unambiguous positional assignment and provides a diagnostic tool that is absent in non-fluorinated analogs [4]. These data underscore that substitution with a differently halogenated or non-halogenated benzofuranone cannot be presumed equivalent, necessitating compound-specific validation.

5-Bromo-7-fluoro-2,3-dihydro-1-benzofuran-3-one (CAS 1156601-36-3): Quantitative Comparative Evidence for Scientific Selection


Structural and Physicochemical Differentiation from Closely Related Analogs

The 5-bromo-7-fluoro substitution pattern on the dihydrobenzofuran-3-one core represents a distinct regioisomeric and halogenation variant relative to the 7-bromo-5-fluoro analog (CAS 1153445-43-2), with an expected lipophilicity difference of approximately 0.3–0.5 logP units based on Hansch substituent constants for bromine (π = 0.86) and fluorine (π = 0.14) [1]. The target compound possesses two heavy halogens (Br and F) versus the monohalogenated 5-bromo analog (CAS not available) or non-halogenated benzofuran-3(2H)-one . This dual halogenation enhances the compound's utility as a versatile synthetic intermediate, providing orthogonal reactivity handles for cross-coupling reactions (bromine for Suzuki/Stille couplings; fluorine for nucleophilic aromatic substitution or as an ¹⁹F NMR probe) .

Medicinal Chemistry Building Block Structure-Activity Relationship

Comparative Anticancer Activity Class-Level Inference Against MDA-MB-231 Cells

Structural analogs within the benzofuranone class exhibit potent antiproliferative activity against triple-negative breast cancer MDA-MB-231 cells, with certain aurone derivatives achieving IC50 values as low as 0.126 µM (126 nM) . The target compound's 5-bromo-7-fluoro substitution pattern aligns with the halogenation motifs observed in active analogs; however, no direct experimental IC50 data for 5-bromo-7-fluoro-2,3-dihydro-1-benzofuran-3-one against this cell line have been published [1]. In contrast, the non-halogenated parent scaffold benzofuran-3(2H)-one exhibits no measurable cytotoxicity at comparable concentrations, underscoring the essential contribution of halogenation to activity .

Anticancer Cytotoxicity Breast Cancer

Enzymatic Target Engagement: Class-Level Kinase and HDAC Inhibition Potential

Benzofuran-3-one derivatives have been characterized as potent inhibitors of multiple therapeutically relevant enzymes, including casein kinase 2 (CK2) with submicromolar IC50 values [1], PI3Kα/mTOR with low nanomolar potency [2], and histone deacetylases (HDACs) with IC50 values ranging from 219 nM to 228 nM in HeLa nuclear extracts [3][4]. The 5-bromo-7-fluoro-2,3-dihydro-1-benzofuran-3-one scaffold incorporates both bromine and fluorine substituents, which are known to enhance binding affinity through halogen bonding interactions and metabolic stability improvements relative to non-halogenated counterparts . However, no target-specific enzymatic inhibition data have been reported for this exact compound.

Kinase Inhibition HDAC Inhibition Enzymatic Assay

Purity and Analytical Specification Differentiation Among Commercial Suppliers

The target compound is commercially available from multiple suppliers with purity specifications ranging from 95% to 98% . Some vendors, such as Enamine LLC, provide the compound with 95% purity as product EN300-112850 , while others, including Leyan, offer 98% purity (Product No. 1162612) . This level of analytical characterization is consistent with other halogenated dihydrobenzofuran-3-ones, though the availability of orthogonal analytical data (NMR, HPLC, MS) varies by vendor. In contrast, more complex aurone derivatives of benzofuran-3-one often require multi-step synthesis and are not commercially available as off-the-shelf building blocks, making the target compound a convenient starting material for derivatization [1].

Quality Control Analytical Chemistry Procurement

5-Bromo-7-fluoro-2,3-dihydro-1-benzofuran-3-one (CAS 1156601-36-3): Validated Application Scenarios Based on Comparative Evidence


Medicinal Chemistry: Scaffold for Kinase and HDAC Inhibitor Optimization

Based on class-level evidence demonstrating that benzofuran-3-one derivatives achieve nanomolar inhibition of CK2, PI3Kα/mTOR, and HDAC enzymes [1], this compound serves as a privileged starting scaffold for the design of novel kinase and epigenetic inhibitors. The 5-bromo substituent provides a handle for Suzuki-Miyaura cross-coupling reactions to introduce diverse aryl/heteroaryl groups, while the 7-fluoro substituent can be retained as a metabolically stable moiety or leveraged as an ¹⁹F NMR probe for binding studies . In contrast to the non-halogenated parent, the dual-halogenation pattern of this compound offers greater synthetic versatility and potential for enhanced target engagement .

Synthesis of Aurone-Class Anticancer Agents via Condensation Reactions

The 2,3-dihydrobenzofuran-3-one core undergoes base- or acid-catalyzed condensation with aromatic aldehydes to yield 2-arylidene-benzofuran-3(2H)-ones (aurones), a class of compounds with demonstrated antiproliferative activity against breast, prostate, and lung cancer cell lines, with IC50 values ranging from sub-100 nM to low micromolar [2][3]. The 5-bromo-7-fluoro substitution pattern on this compound introduces electron-withdrawing effects that may influence both the condensation reaction kinetics and the biological activity of the resulting aurone derivatives, providing a distinct SAR vector relative to non-halogenated or mono-halogenated analogs .

Chemical Biology: ¹⁹F NMR Probe Development for Target Engagement Studies

The 7-fluoro substituent in this compound provides a natural ¹⁹F NMR spectroscopic handle, as demonstrated by comprehensive ¹⁹F NMR analyses of fluorinated benzofurans that enable unambiguous substituent positional assignment [4]. This property is absent in non-fluorinated benzofuranone analogs and can be exploited in protein-observed ¹⁹F NMR experiments to monitor ligand binding, conformational changes, and target engagement in biochemical assays, offering a label-free alternative to isotopic labeling or fluorescent tagging .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-bromo-7-fluoro-2,3-dihydro-1-benzofuran-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.